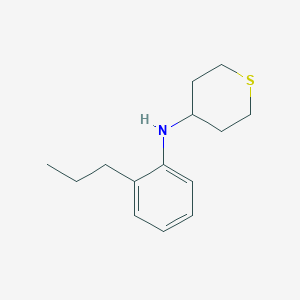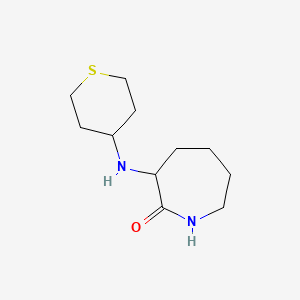
N-(pyridin-2-ylmethyl)quinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)quinolin-3-amine, also known as PMQA, is a chemical compound that belongs to the quinoline family. PMQA has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have several biochemical and physiological effects. In cancer cells, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to decrease the expression of several oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to increase the expression of tumor suppressor genes, including p53 and p21, which are involved in cell cycle arrest and apoptosis. In bacteria, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death.
实验室实验的优点和局限性
N-(pyridin-2-ylmethyl)quinolin-3-amine has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. N-(pyridin-2-ylmethyl)quinolin-3-amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, N-(pyridin-2-ylmethyl)quinolin-3-amine has some limitations, including its potential toxicity and lack of selectivity against normal cells.
未来方向
There are several future directions for research involving N-(pyridin-2-ylmethyl)quinolin-3-amine. One potential direction is to further investigate the mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine, including its interactions with DNA and other cellular components. Another potential direction is to explore the use of N-(pyridin-2-ylmethyl)quinolin-3-amine in combination with other drugs or therapeutic agents to enhance its efficacy and reduce potential toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(pyridin-2-ylmethyl)quinolin-3-amine in animal models and clinical trials.
合成方法
N-(pyridin-2-ylmethyl)quinolin-3-amine can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with 2-aminomethylpyridine, followed by the addition of sodium borohydride and subsequent oxidation with manganese dioxide. The final product is obtained through purification and recrystallization.
科学研究应用
N-(pyridin-2-ylmethyl)quinolin-3-amine has been widely used in scientific research due to its potential applications in the development of new drugs and therapeutic agents. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCPARGAQFPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)



![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)